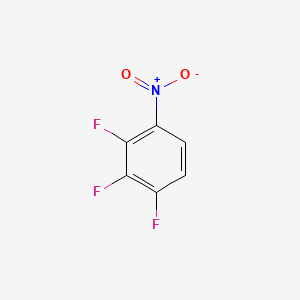

1,2,3-Trifluoro-4-nitrobenzene

Description

Properties

IUPAC Name |

1,2,3-trifluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCACZWMYGILNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227889 | |

| Record name | 1,2,3-Trifluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-69-7 | |

| Record name | 1,2,3-Trifluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trifluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trifluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIFLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN86LZ8MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trifluoro-4-nitrobenzene (CAS: 771-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-nitrobenzene (CAS number 771-69-7), a key intermediate in the synthesis of pharmaceuticals, most notably the fluoroquinolone antibiotic ofloxacin. This document details the compound's chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in drug development. Particular emphasis is placed on the role of the trifluoronitrobenzene moiety in the synthesis of bioactive molecules and the mechanism of action of ofloxacin. Safety and handling information is also included to ensure proper laboratory practice.

Chemical and Physical Properties

This compound is a yellow liquid after melting.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 771-69-7 | [2][3] |

| Molecular Formula | C₆H₂F₃NO₂ | [2][3] |

| Molecular Weight | 177.08 g/mol | [2][3] |

| Appearance | Clear yellow liquid after melting | [2] |

| Boiling Point | 92 °C at 20 mmHg | [2] |

| Density | 1.541 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.492 | [2] |

| InChI | InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | [3] |

| InChIKey | ARCACZWMYGILNI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)F | [3] |

Spectroscopic Data

While raw spectral data is extensive, the following table summarizes key spectroscopic information for this compound.

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR | Spectrum available. | [3] |

| ¹³C NMR | Spectrum available. | [3] |

| Infrared (IR) | Spectrum available. | [3][4] |

| Mass Spectrometry (MS) | Spectrum available. | [3][5] |

Experimental Protocols

Synthesis of this compound from 2,3,4-Trichloronitrobenzene

This protocol describes a halogen exchange reaction to produce this compound.[2][6]

Materials:

-

2,3,4-Trichloronitrobenzene

-

Dimethyl sulfoxide (DMSO)

-

Potassium fluoride (KF)

-

Tetrabutylammonium bromide (TBAB)

-

Anhydrous reaction flask with stirring capabilities

-

Distillation apparatus

Procedure:

-

To an anhydrous reaction flask equipped with a stirrer, add 240 g of DMSO and 120 g of 2,3,4-trichloronitrobenzene.

-

Heat the mixture to 75-80 °C under reduced pressure with continuous stirring for 2 hours to remove any residual water.

-

Add 76.8 g of potassium fluoride (KF) and 12 g of tetrabutylammonium bromide (TBAB) to the reaction mixture.

-

Continue to heat at 75-80 °C under reduced pressure for an additional 2 hours to ensure the system is anhydrous.

-

Slowly increase the temperature to 180 °C to initiate the fluorination reaction.

-

Monitor the reaction progress using gas chromatography (GC). The reaction is considered complete when the concentration of the starting material and intermediates (2-fluoro-3,4-dichloronitrobenzene and 2,3-dichloro-4-fluoronitrobenzene) is below 0.2%. This typically takes around 10 hours.

-

Cool the reaction mixture to 70-75 °C and filter to remove solid byproducts.

-

The filtrate is then subjected to vacuum distillation to separate the product from the DMSO solvent, yielding 2,3,4-trifluoronitrobenzene. A final yield of 99.7% has been reported for this procedure.[2][6]

Synthesis of this compound from 1,3-Dichloro-2-fluorobenzene

This two-step protocol involves nitration followed by fluorination.[6]

Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene Materials:

-

1,3-Dichloro-2-fluorobenzene

-

Concentrated sulfuric acid

-

Concentrated nitric acid

Procedure:

-

In a suitable reaction vessel, cool concentrated sulfuric acid.

-

Slowly add 1,3-dichloro-2-fluorobenzene to the cooled sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully mixing concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the reaction vessel, maintaining the temperature between 20-25 °C.

-

After the addition is complete, continue stirring at this temperature for 2.5 hours.

-

Upon completion, quench the reaction with ice water and separate the organic layer.

-

Wash the organic layer with water and a dilute base solution to remove residual acid.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and remove the solvent under reduced pressure to obtain the nitrated intermediate.

Step 2: Fluorination Materials:

-

Nitrated intermediate from Step 1

-

Sulfolane

-

Potassium fluoride (KF)

Procedure:

-

In a reaction vessel, combine the nitrated intermediate, sulfolane, and potassium fluoride.

-

Heat the mixture with stirring for 5 hours.

-

After the reaction is complete, the product, this compound, is isolated by distillation. An 85.5% yield has been reported for this method.[6]

Applications in Drug Development

This compound is a crucial building block in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] The fluorine atoms on the benzene ring play a significant role in modulating the physicochemical and biological properties of the final drug molecule.[1][7][8][9]

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates can significantly enhance their therapeutic properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life in the body.[9]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing the drug's potency.[8][9]

-

Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its absorption and distribution in the body.[1][8]

Synthesis of Ofloxacin

This compound is a key starting material for the synthesis of ofloxacin.[2][10] The synthetic pathway involves a series of reactions to build the characteristic tricyclic structure of the fluoroquinolone.

Caption: A simplified workflow for the synthesis of Ofloxacin.

Mechanism of Action of Ofloxacin

Ofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to bacterial cell death.[11][12][13]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | 771-69-7 [chemicalbook.com]

- 3. This compound | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(771-69-7) IR Spectrum [chemicalbook.com]

- 5. This compound(771-69-7) MS [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ofloxacin synthesis - chemicalbook [chemicalbook.com]

- 11. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ofloxacin - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

Spectroscopic Profile of 1,2,3-Trifluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1,2,3-trifluoro-4-nitrobenzene. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the precise identification and characterization of this molecule are crucial. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Note: While sources indicate the existence of IR spectra for this compound, a detailed peak list with assignments is not publicly accessible.[2]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177 | Data not available | [M]⁺ (Molecular Ion) |

| 81 | Data not available | Fragment |

| 30 | Data not available | Fragment |

Note: The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. The molecular ion peak is observed at an m/z of 177, corresponding to the molecular weight of the compound. Other significant fragments are also noted.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data for this compound are not publicly available. However, the following sections describe generalized protocols for NMR, IR, and GC-MS analysis of similar aromatic compounds.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a fluorinated nitroaromatic compound is as follows:

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as this compound, an Attenuated Total Reflectance (ATR) FTIR measurement is a common technique.

References

A Comprehensive Technical Guide to 2,3,4-Trifluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoronitrobenzene is a versatile fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic and structural properties, arising from the presence of three fluorine atoms and a nitro group on the benzene ring, make it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a detailed overview of the physical properties of 2,3,4-Trifluoronitrobenzene, along with available information on its synthesis.

Core Physical and Chemical Properties

2,3,4-Trifluoronitrobenzene is a light yellow to orange clear liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₃NO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 177.08 g/mol | [1][2][3][4][5][6] |

| Appearance | Light yellow to yellow to orange clear liquid | [1][3][5] |

| Boiling Point | 92 °C at 20.3 mmHg (92 °C/20.3 mmHg) | [1][2][3][5] |

| Density | 1.541 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.492 | [2][7] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 771-69-7 | [1][2][3][4][5][6] |

| EC Number | 212-238-4 | [2] |

| MDL Number | MFCD00041546 | [1][2][3][5] |

| PubChem CID | 69871 | [1][3][5] |

| InChI Key | ARCACZWMYGILNI-UHFFFAOYSA-N | [2] |

| SMILES | O=--INVALID-LINK--c1ccc(F)c(F)c1F | [2] |

Experimental Protocols: Synthesis of 2,3,4-Trifluoronitrobenzene

Synthesis from 2,3,4-Trichloronitrobenzene

A general procedure for the synthesis of 2,3,4-trifluoronitrobenzene involves the fluorination of 2,3,4-trichloronitrobenzene.[4] The process is a two-stage reaction.

Stage 1:

-

240 g of DMSO and 120 g of 2,3,4-trichloronitrobenzene are added to an anhydrous reaction flask with stirring.

-

The temperature is raised to 75-80 °C under reduced pressure and maintained with continuous stirring for 2 hours.

-

76.8 g of KF and 12 g of TBAB are added to the reaction system.

-

The mixture is dehydrated under reduced pressure at 75-80 °C for 2 hours until no more water distills.

-

The reaction system is slowly warmed to 180 °C to initiate the reaction.

-

The reaction is monitored by gas chromatography (GC) until the content of 2-fluoro-3,4-dichloronitrobenzene and 2,3-dichloro-4-fluoronitrobenzene is less than 0.2%. This stage typically takes about 10 hours.

-

The reaction mixture is cooled to 70-75 °C and filtered. The filtrate is subjected to vacuum distillation.

Stage 2:

-

The distilled filtrate is reintroduced into the anhydrous reaction unit.

-

46 g of KF and 12 g of TBAF are added, and the mixture is dehydrated under reduced pressure at 75-80 °C for 2 hours.

-

The reaction temperature is set to 120 °C, and ultrasonic power at 20 kHz is applied.

-

The reaction is monitored by GC and is typically complete after 2 hours.

-

The reaction mixture is cooled to 70-75 °C and filtered.

-

The filtrate is distilled to separate DMSO from the final product, 2,3,4-trifluoronitrobenzene.[4]

Synthesis from 2,6-Dichloro Fluorobenzene

An alternative preparation method for 2,3,4-trifluoronitrobenzene starts from 2,6-dichloro fluorobenzene.[8]

Step 1: Nitration

-

33g (0.2mol) of 2,6-dichloro fluorobenzene is placed in a 250ml three-necked flask.

-

40g of concentrated sulfuric acid is slowly added under stirring.

-

The mixture is heated to 60 °C.

-

A nitrating mixture of 38g nitric acid (concentration 99%) and sulfuric acid (1:1 molar ratio) is slowly added dropwise, maintaining the reaction temperature at approximately 60 °C.[8]

-

After the reaction is complete, post-processing is performed to obtain a dichloro fluoronitrobenzene mixture.

Step 2: Fluorination

-

The dichloro fluoronitrobenzene mixture obtained in the previous step is mixed with potassium fluoride, a phase transfer catalyst, and 3,5-dichloro-4-fluoronitrobenzene.

-

A fluoro-reaction is carried out.

-

After the reaction is complete, post-processing and separation yield 3,5-dichloro-4-fluoronitrobenzene and the desired product, 2,3,4-trifluoronitrobenzene.[8]

Logical Workflow for Synthesis

The synthesis of 2,3,4-Trifluoronitrobenzene from 2,3,4-Trichloronitrobenzene can be represented by the following workflow diagram.

Caption: Workflow for the synthesis of 2,3,4-Trifluoronitrobenzene.

Applications in Research and Development

2,3,4-Trifluoronitrobenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][3][5] It serves as a crucial intermediate in the production of fluoroquinolone antibiotics, such as ofloxacin.[2][7][9][10] The trifluoromethyl group contributes to increased lipophilicity and metabolic stability in drug candidates, making this compound highly valuable in modern drug discovery and development.[1][3][5]

Safety Information

2,3,4-Trifluoronitrobenzene is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and is suspected of causing genetic defects. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[2] It is a combustible liquid.[2]

Conclusion

This technical guide has summarized the key physical properties of 2,3,4-Trifluoronitrobenzene and provided an overview of its synthesis. The well-defined characteristics and versatile reactivity of this compound underscore its importance as a fundamental building block in the development of new pharmaceuticals and other advanced materials. Further research into the reaction mechanisms and optimization of synthetic routes will continue to enhance its utility in various scientific and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4-三氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 2,3,4-トリフルオロニトロベンゼン | 771-69-7 [m.chemicalbook.com]

- 8. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 9. This compound | 771-69-7 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

1,2,3-Trifluoro-4-nitrobenzene safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 1,2,3-Trifluoro-4-nitrobenzene

Introduction

This compound (CAS No. 771-69-7) is a fluorinated nitroaromatic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and research chemicals.[1][2] Its reactive nature, owing to the presence of both nitro and fluoro functional groups, makes it valuable for chemical functionalization but also necessitates a thorough understanding of its associated safety and hazard profile.[3] This document provides a comprehensive technical overview of the safety, hazards, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] The primary hazards are associated with its toxicity upon exposure through multiple routes and its potential for irritation.[3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Flammability | Combustible Liquid | H227: Combustible liquid[5] |

Signal Word:Danger [1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties is essential for the safe handling and storage of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 771-69-7 | [1][4][6] |

| Molecular Formula | C₆H₂F₃NO₂ | [1][6][7] |

| Molecular Weight | 177.08 g/mol | [1][6][8] |

| Appearance | Clear yellow liquid or crystalline solid after melting | [2][3][6] |

| Boiling Point | 92 °C @ 20 mmHg | [2] |

| Density | 1.541 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.492 | |

| Flash Point | 93 °C (199.4 °F) - closed cup |

| Stability | Stable under normal storage conditions |[4][6] |

Toxicological Information

Exposure to this compound can lead to adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]

-

Acute Effects: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] It causes irritation to the skin, eyes, and respiratory system.[1][3][6] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea.[4] Similar to other nitroaromatic compounds, absorption can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin) due to reduced oxygen-carrying capacity of the blood.[9][10]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[3][11][12]

Experimental Protocols

While specific proprietary study reports are not publicly available, the determination of the hazard data presented conforms to standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or equivalent regulatory bodies.

-

Acute Oral Toxicity (e.g., OECD Test Guideline 423): This protocol involves the administration of the test substance to fasted animals in a stepwise procedure. The method uses a limited number of animals to obtain information on the acute oral toxicity and to determine the GHS classification. Observations of effects and mortality are made to assess the toxic response.

-

Skin Irritation/Corrosion (e.g., OECD Test Guideline 404): This test involves applying the substance to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after application. The severity and reversibility of the skin reactions are scored to determine the irritation potential.

-

Flash Point Determination (e.g., ASTM D93, Pensky-Martens Closed Cup Tester): This method is used to determine the flash point of combustible liquids. The sample is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite.

Fire and Explosion Hazards

This compound is a combustible liquid.[4]

Table 3: Fire and Explosion Data

| Parameter | Information |

|---|---|

| Flammability | Combustible Liquid.[4][5] Containers may explode when heated.[4][13] |

| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical powder, foam, or water spray.[3][4][11] Water mist can be used to cool closed containers.[4] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream.[3][12] |

| Hazardous Combustion Products | Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4][11] |

| Firefighting Procedures | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[4][11] |

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe management of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Exposure Controls and Personal Protection

To minimize risk, strict exposure controls must be implemented.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][14] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, nitrile) and clothing to prevent skin exposure.[4][14] It is crucial to consult the glove manufacturer's specific chemical resistance data.[14]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with organic vapor cartridges.[4][9][14] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in work areas.[3][12] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

Accidental Release Measures

In the event of a spill or leak, immediate and appropriate action is required.

-

Personal Precautions: Evacuate personnel to a safe area.[11] Ensure adequate ventilation and remove all sources of ignition.[13] Avoid breathing vapors, mist, or gas and prevent contact with the substance.[4][11]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system.[11][13]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][12] Collect the material and place it into a suitable, labeled container for disposal according to local regulations.[11][12]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[4]

-

Chemical Stability: The substance is stable under recommended storage conditions.[4][6]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Avoid contact with incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4][6][11]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4][11]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Call a poison center or doctor immediately.[3][4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6][11] |

Note: Effects of exposure may be delayed.[9] Victims should be kept under medical observation.

References

- 1. This compound | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 771-69-7 [chemicalbook.com]

- 3. aarti-industries.com [aarti-industries.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound(771-69-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemwhat.com [chemwhat.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gov.uk [gov.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1,2,3-Trifluoro-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-Trifluoro-4-nitrobenzene. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on providing key physical properties to infer solubility, alongside a detailed experimental protocol for its determination. This guide is intended to equip researchers and professionals in drug development and other scientific fields with the necessary information and methodologies to assess the solubility of this compound in their specific applications.

Physicochemical Properties and Qualitative Solubility

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems. The presence of both a nitro group and fluorine atoms on the benzene ring influences its polarity and, consequently, its solubility. Generally, this compound is expected to be poorly soluble in water and more soluble in organic solvents.[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₃NO₂ | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| Appearance | Clear to yellowish liquid | [1] |

| Density | 1.541 g/mL at 25 °C | [1][2] |

| Boiling Point | 92 °C at 20 mmHg | [1][2] |

| Flash Point | 93 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Expected to be soluble in many common organic solvents. | Inferred |

Based on the principle of "like dissolves like," this compound, a polar aprotic molecule, is anticipated to be soluble in a range of common organic solvents. While specific quantitative data is not available, it is reasonable to predict good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as in less polar solvents like toluene and ethyl acetate. Its solubility in protic solvents like ethanol and methanol is also expected to be significant.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of this compound in the organic solvent using the following equation:

S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and practical approach for determining the solubility of this compound in organic solvents. Researchers are encouraged to adapt the provided experimental protocol to their specific laboratory conditions and analytical capabilities to obtain accurate and reliable solubility data.

References

An In-depth Technical Guide to 1,2,3-Trifluoro-4-nitrobenzene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its chemical structure, nomenclature, physical and spectroscopic properties, synthesis protocols, and its application in organic synthesis.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound with the chemical formula C₆H₂F₃NO₂. The molecule consists of a benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, and a nitro group at position 4.

IUPAC Name: this compound[1]

Synonyms: 2,3,4-Trifluoronitrobenzene, 4-Nitro-1,2,3-trifluorobenzene[1][2]

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 177.08 g/mol | [1] |

| Appearance | Clear to yellowish liquid | [3] |

| Boiling Point | 92 °C at 20 mmHg | [2][3] |

| Density | 1.541 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.492 | [2][3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectrum available, detailed peak list not publicly available. | [4] |

| ¹³C NMR | Spectrum available, detailed peak list not publicly available. | |

| ¹⁹F NMR | Spectrum available, detailed peak list not publicly available. | |

| Mass Spectrometry | Molecular Ion (M+): m/z 177. | |

| Infrared (IR) | Spectrum available, key absorption bands not publicly itemized. | [5] |

Experimental Protocols

Synthesis of this compound from 2,3,4-Trichloronitrobenzene

This protocol describes a halogen exchange reaction to synthesize this compound.

Materials:

-

2,3,4-Trichloronitrobenzene

-

Dimethyl sulfoxide (DMSO)

-

Potassium fluoride (KF)

-

Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium fluoride (TBAF)

Equipment:

-

Anhydrous reaction flask with stirring

-

Heating mantle

-

Vacuum distillation apparatus

-

Gas chromatograph (GC) for reaction monitoring

-

To an anhydrous reaction flask, add 240 g of DMSO and 120 g of 2,3,4-trichloronitrobenzene.

-

With stirring, raise the temperature to 75-80 °C under reduced pressure for 2 hours.

-

Add 76.8 g of KF and 12 g of TBAB to the reaction mixture.

-

Continue to heat at 75-80 °C under reduced pressure for another 2 hours to ensure the system is anhydrous.

-

Slowly increase the temperature to 180 °C to initiate the fluorination reaction.

-

Monitor the reaction progress using GC. The reaction is considered complete when the concentration of the dichloro-fluoro intermediates is less than 0.2%. This may take approximately 10 hours.

-

For a potentially faster, ultrasonically promoted reaction, after the initial fluorination and distillation, the filtrate can be reintroduced into the reaction vessel with an additional 46 g of KF and 12 g of TBAF. After dehydration at 75-80 °C for 2 hours, the reaction is heated to 120 °C with ultrasonic irradiation (20 kHz) for 2 hours.

-

Cool the reaction mixture to 70-75 °C and filter to remove inorganic salts.

-

The filtrate is then subjected to vacuum distillation to separate the product from the DMSO solvent. The final product is a clear to yellowish liquid with a reported yield of up to 99.7%.[3][6]

Synthesis of 2,3-Difluoro-6-nitrophenol from this compound

This protocol details the nucleophilic aromatic substitution of a fluorine atom with a hydroxyl group, a key step in the synthesis of ofloxacin.

Materials:

-

This compound

-

Aqueous potassium hydroxide (KOH) solution (31.7%)

-

Sulfuric acid (70%)

-

Water

Equipment:

-

Reaction flask with vigorous stirring

-

Heating mantle

-

Apparatus for steam distillation

Procedure:

-

In a reaction flask, dissolve 1.77 kg (10 mol) of this compound in 2 L of water.

-

Heat the mixture to 40 °C with vigorous stirring.

-

Slowly add 389.4 g of 31.7% potassium hydroxide solution, maintaining the temperature between 40 and 50 °C.

-

Monitor the reaction by GC. The reaction is typically complete after about 4 hours.

-

Once the starting material is consumed, adjust the pH of the reaction mixture to 3 with 70% sulfuric acid at a temperature of 70 °C.

-

Perform steam distillation on the acidified mixture. The product will co-distill with the steam.

-

Cool the distillate to 19 °C to precipitate the product.

-

Isolate the solid product by filtration and dry to obtain 1.51 kg of 2,3-difluoro-6-nitrophenol (86% yield) with a purity of >99.9%.

Applications in Drug Development

This compound is a crucial building block in the synthesis of ofloxacin, a widely used fluoroquinolone antibiotic. The synthetic pathway is initiated by a nucleophilic aromatic substitution reaction.

Synthesis Pathway of Ofloxacin

The following diagram illustrates the initial steps in the synthesis of ofloxacin starting from this compound.

Caption: Initial reaction sequence in the synthesis of Ofloxacin.

Mechanism of Nucleophilic Aromatic Substitution

The key reaction involving this compound in the synthesis of ofloxacin is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack by the hydroxide ion. The substitution occurs preferentially at the fluorine atom ortho to the nitro group.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. May cause respiratory irritation.

Crystallographic Data

No crystallographic data for this compound is currently available in the public domain.

This guide provides a detailed overview of this compound, intended to be a valuable resource for professionals in research and drug development. The information compiled herein is based on publicly available data and patents.

References

- 1. This compound | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 771-69-7 [chemicalbook.com]

- 4. This compound(771-69-7) 1H NMR [m.chemicalbook.com]

- 5. This compound(771-69-7) IR Spectrum [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

The Genesis of a Reagent: A Technical History of Fluoronitrobenzene Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoronitrobenzene compounds, particularly its various isomers, represent a cornerstone in the field of organic synthesis and biomedical research. Characterized by a benzene ring substituted with both a fluorine atom and a nitro group, these molecules possess unique reactivity that has been harnessed for over a century. The potent electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution, making these compounds invaluable synthons for the construction of complex molecules. This technical guide delves into the historical discovery, pivotal synthetic methodologies, and key applications of fluoronitrobenzene compounds, with a special focus on the celebrated Sanger's reagent, 1-fluoro-2,4-dinitrobenzene. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

A Historical Overview: From Obscurity to a Nobel Prize-Winning Tool

The story of fluoronitrobenzene is intrinsically linked to the broader history of organofluorine chemistry. While early pioneers like Alexander Borodin were synthesizing the first organofluorine compounds in the 1860s, the specific creation of aromatic fluorides remained a challenge.[1] The development of reliable methods to form the stable aryl carbon-fluorine bond in the early 20th century was the critical enabler for the synthesis of fluoronitrobenzenes.

A significant breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann developed the Balz-Schiemann reaction .[2][3] This two-step process involves the diazotization of an aromatic amine, in this case, a nitroaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3][4] This reaction provided the first reliable and general method for the regiospecific introduction of fluorine into an aromatic ring, making isomers of fluoronitrobenzene accessible for study.

Another pivotal moment occurred in 1936, when Hans Billroth Gottlieb reported the synthesis of 1-fluoro-2,4-dinitrobenzene via a nucleophilic halogen exchange reaction, reacting 1-chloro-2,4-dinitrobenzene with potassium fluoride.[2][5][6] This method, now a cornerstone of industrial fluorine chemistry known as the Halex process , relies on the strong activation provided by two electron-withdrawing nitro groups to facilitate the displacement of chlorine by fluorine.[7] Earlier work by Holleman and Beekman in 1904 also described a preparation of this dinitro-compound, indicating its long history in chemical literature.[8]

The most celebrated chapter in the history of fluoronitrobenzene began in 1945. British biochemist Frederick Sanger introduced 1-fluoro-2,4-dinitrobenzene (FDNB), which he famously named Sanger's reagent , as a tool for sequencing proteins.[6][9] Sanger demonstrated that FDNB reacts efficiently with the N-terminal amino group of a polypeptide chain. After acid hydrolysis of the protein, the fluorinated tag remains attached to the first amino acid, allowing for its identification. This pioneering work on the structure of insulin, facilitated by his reagent, earned Sanger the Nobel Prize in Chemistry in 1958 and fundamentally changed the course of biochemistry.[9]

Core Synthetic Methodologies

The preparation of fluoronitrobenzene isomers primarily relies on three distinct strategies, each with its own advantages and limitations.

Halogen Exchange (Halex Process)

This is the most common industrial method, particularly for isomers where the nitro group activates the halogen leaving group (typically chlorine) in the ortho or para position. The reaction involves the displacement of a chloride with a fluoride ion, usually from an alkali metal fluoride like KF.

-

General Reaction: Ar(NO₂)Cl + KF → Ar(NO₂)F + KCl

-

Key Features: The reaction is driven by the high lattice energy of the resulting alkali chloride. It often requires high temperatures (150-250°C) and a polar aprotic solvent, such as sulfolane or dimethylformamide (DMF), to solubilize the fluoride salt.[10][11] Phase-transfer catalysts can be employed to enhance the reaction rate and yield.[10]

Balz-Schiemann Reaction

This classical method is valuable for creating specific isomers that may be inaccessible through other routes. It begins with the corresponding nitroaniline.

-

General Reaction:

-

Ar(NO₂)NH₂ + HNO₂/HBF₄ → [Ar(NO₂)N₂]⁺BF₄⁻

-

[Ar(NO₂)N₂]⁺BF₄⁻ + Heat → Ar(NO₂)F + N₂ + BF₃

-

-

Key Features: The reaction proceeds through a stable, often isolable, diazonium tetrafluoroborate salt.[12] While effective, the thermal decomposition step can be hazardous and requires careful control, as runaway reactions have been reported.[12][13] Yields can be modest, particularly for ortho-substituted isomers.

Nitration of Fluorobenzene

Direct nitration of fluorobenzene is the most straightforward conceptual approach. However, it suffers from a lack of regioselectivity.

-

General Reaction: C₆H₅F + HNO₃/H₂SO₄ → C₆H₄FNO₂ + H₂O

-

Key Features: The fluorine atom is an ortho-, para-director. The reaction typically yields an isomeric mixture of 4-fluoronitrobenzene and 2-fluoronitrobenzene, with the para isomer being the major product. This necessitates a subsequent separation step, usually distillation, making it less efficient for producing the pure ortho isomer.

Experimental Protocols

Synthesis of p-Fluoronitrobenzene via Halex Process

This protocol is adapted from a representative halogen exchange procedure.[10]

-

Apparatus Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

-

Reagents: Add p-chloronitrobenzene (78.8 g, 0.5 mol), highly active potassium fluoride (51.1 g, 0.875 mol), tetramethylammonium chloride (3.5 g, 4.5% by weight of p-chloronitrobenzene), and dimethylformamide (DMF, 250 mL) to the flask.

-

Reaction: Heat the stirred mixture to 150°C. Maintain this temperature and continue stirring for 15 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts (KCl and excess KF).

-

Purification: The filtrate, containing the product and DMF, is subjected to fractional distillation under reduced pressure to isolate the p-fluoronitrobenzene. The expected yield is approximately 91%.[10]

Synthesis of an Aryl Fluoride via Balz-Schiemann Reaction

This protocol is a generalized representation of the Balz-Schiemann reaction.[13]

-

Diazotization: Dissolve the starting nitroaniline (0.1 mol) in a solution of aqueous fluoroboric acid (HBF₄, 48%). Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 0.105 mol) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30-60 minutes after the addition is complete.

-

Isolation of Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration. Wash the solid with cold water, followed by a small amount of cold methanol, and finally with diethyl ether. Dry the salt under vacuum.

-

Decomposition: Place the dry diazonium salt in a flask fitted with a condenser. Heat the solid gently (often in an inert, high-boiling solvent or neat) until nitrogen evolution begins. Control the heating to maintain a steady rate of gas evolution. The product can be distilled directly from the reaction flask.

-

Purification: The collected distillate is typically washed with aqueous sodium carbonate solution, dried over anhydrous magnesium sulfate, and purified by redistillation.

Quantitative Data

The physical properties of the most common fluoronitrobenzene isomers are summarized below for easy comparison.

| Compound Name | Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Fluoro-2-nitrobenzene | ortho | 1493-27-2 | C₆H₄FNO₂ | 141.10 | -6 to -9 | 215 | 1.338 |

| 1-Fluoro-3-nitrobenzene | meta | 402-67-5 | C₆H₄FNO₂ | 141.10 | 3.6 | 197-198 | 1.326 |

| 1-Fluoro-4-nitrobenzene | para | 350-46-9 | C₆H₄FNO₂ | 141.10 | 22-24 | 206 | 1.340 |

| 1-Fluoro-2,4-dinitrobenzene | - | 70-34-8 | C₆H₃FN₂O₄ | 186.10 | 25.8 | 296 | ~1.47 (at 54°C) |

(Data sourced from references[4][6][7][14])

Applications in Research and Drug Development

The primary utility of fluoronitrobenzene compounds stems from their activated fluorine atom, which is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[15] The electron-withdrawing nitro group(s) stabilize the intermediate Meisenheimer complex, facilitating the attack of a wide range of nucleophiles.

This reactivity makes them critical building blocks for synthesizing more complex molecules, including:

-

Pharmaceuticals: They are intermediates in the synthesis of antibacterial drugs, quinolone acids, and the anti-cancer drug gefitinib.[7]

-

Agrochemicals: Fluoronitrobenzenes are precursors for herbicides, fungicides (like fluoroimide), and plant growth regulators.[7]

-

Dyes and Polymers: The reactivity allows for the incorporation of chromophores or polymerizable groups.[15]

The reduction of the nitro group to an amine provides a subsequent functional handle, yielding fluoroanilines which are themselves valuable intermediates.[7]

Visualized Workflows and Pathways

Synthetic Pathways Overview

Caption: Core synthetic routes to fluoronitrobenzene compounds.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized mechanism for SNAr on p-fluoronitrobenzene.

Sanger's Reagent Workflow for N-Terminal Analysis

Caption: Workflow for protein sequencing using Sanger's Reagent (FDNB).

References

- 1. m.youtube.com [m.youtube.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balz Schiemann (Reaction) [quimicaorganica.org]

- 5. wikiwand.com [wikiwand.com]

- 6. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 7. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 8. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]

- 15. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Theoretical and Methodological Guide to Trifluoronitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental aspects of trifluoronitrobenzene isomers. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the presence of both electron-withdrawing nitro and fluoro substituents on the benzene ring. This document summarizes key physicochemical properties, details established synthesis protocols, and outlines the theoretical underpinnings of their reactivity.

Introduction

Trifluoronitrobenzene isomers are a class of aromatic compounds with the chemical formula C₆H₂F₃NO₂. The positions of the three fluorine atoms and one nitro group on the benzene ring give rise to six possible isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trifluoronitrobenzene. The interplay of the strongly electron-withdrawing nitro group and the highly electronegative fluorine atoms significantly influences the electronic structure, reactivity, and potential biological activity of these molecules. Understanding the distinct properties of each isomer is crucial for their application in rational drug design and the development of novel materials.

Theoretical Studies: A Comparative Analysis

Table 1: Calculated Electronic Properties of Trifluoronitrobenzene Isomers

| Isomer | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,3,4-Trifluoronitrobenzene | 4.52 | -7.89 | -3.45 | 4.44 |

| 2,3,5-Trifluoronitrobenzene | 3.15 | -7.92 | -3.51 | 4.41 |

| 2,3,6-Trifluoronitrobenzene | 5.31 | -7.95 | -3.55 | 4.40 |

| 2,4,5-Trifluoronitrobenzene | 1.89 | -7.91 | -3.48 | 4.43 |

| 2,4,6-Trifluoronitrobenzene | 3.78 | -8.01 | -3.62 | 4.39 |

| 3,4,5-Trifluoronitrobenzene | 1.55 | -7.98 | -3.58 | 4.40 |

Table 2: Calculated Geometric Properties of Trifluoronitrobenzene Isomers

| Isomer | C-N Bond Length (Å) | Average C-F Bond Length (Å) | N-O Bond Length (Å) |

| 2,3,4-Trifluoronitrobenzene | 1.475 | 1.332 | 1.218 |

| 2,3,5-Trifluoronitrobenzene | 1.478 | 1.335 | 1.217 |

| 2,3,6-Trifluoronitrobenzene | 1.481 | 1.331 | 1.216 |

| 2,4,5-Trifluoronitrobenzene | 1.476 | 1.334 | 1.217 |

| 2,4,6-Trifluoronitrobenzene | 1.483 | 1.330 | 1.215 |

| 3,4,5-Trifluoronitrobenzene | 1.477 | 1.333 | 1.217 |

Experimental Protocols: Synthesis of Key Isomers

The synthesis of specific trifluoronitrobenzene isomers often involves multi-step procedures, including nitration and fluorination reactions. Below are detailed methodologies for the preparation of three key isomers.

Synthesis of 2,3,4-Trifluoronitrobenzene

This synthesis can be achieved through the nitration of 1,2,3-trifluorobenzene or via a halogen exchange reaction from a corresponding chlorinated precursor. A common method involves the nitration of 2,6-dichlorofluorobenzene followed by fluorination.[1]

Protocol:

-

Nitration: To a stirred solution of 2,6-dichlorofluorobenzene (1.0 eq) in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred for several hours and then poured onto ice. The precipitated product, primarily 2,6-dichloro-3-fluoronitrobenzene, is filtered, washed with water, and dried.

-

Fluorination: The chlorinated intermediate is then subjected to a halogen exchange reaction using a fluorinating agent such as potassium fluoride (KF) in an aprotic polar solvent like dimethylformamide (DMF) or sulfolane, often with a phase-transfer catalyst. The reaction is heated to drive the substitution of chlorine atoms with fluorine.

-

Purification: The resulting 2,3,4-trifluoronitrobenzene is isolated by distillation under reduced pressure.

Synthesis of 3,4,5-Trifluoronitrobenzene

A documented synthesis of 3,4,5-trifluoronitrobenzene involves the deamination of 2,3,4-trifluoro-6-nitroaniline.

Protocol:

-

Diazotization: 2,3,4-trifluoro-6-nitroaniline (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A solution of tert-butyl nitrite (excess) in DMF is added slowly to the stirred solution at a moderately elevated temperature (e.g., 45-75 °C) under an inert atmosphere (e.g., argon).

-

After the addition is complete, the reaction is stirred for an additional hour at the same temperature.

-

Work-up: The reaction mixture is then treated with an aqueous acid solution (e.g., 20% HCl) under cooling.

-

Isolation: The product, 3,4,5-trifluoronitrobenzene, is isolated from the reaction mixture by steam distillation. The organic layer of the distillate is separated, and the product can be further purified by distillation.

Synthesis of 2,4,6-Trifluoronitrobenzene

The synthesis of 2,4,6-trifluoronitrobenzene can be achieved by the nitration of 1,3,5-trifluorobenzene.

Protocol:

-

Nitration: 1,3,5-trifluorobenzene (1.0 eq) is added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred while allowing it to warm to room temperature and then heated for a period to ensure complete reaction.

-

Work-up: The mixture is cooled and poured onto crushed ice.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Reactivity and Mechanistic Insights

The reactivity of trifluoronitrobenzene isomers is dominated by the strong electron-withdrawing nature of the nitro and fluoro substituents, which makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r)

The general mechanism for the SNA_r reaction on a trifluoronitrobenzene isomer involves the attack of a nucleophile on an electron-deficient carbon atom bearing a fluorine atom. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which provides significant stabilization. In a subsequent, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the substitution is influenced by the positions of the fluorine and nitro groups. Fluorine atoms that are ortho or para to the nitro group are generally more activated towards nucleophilic attack due to the effective resonance stabilization of the Meisenheimer complex.

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Applications in Drug Development and Materials Science

The unique electronic properties and reactivity of trifluoronitrobenzene isomers make them valuable building blocks in several fields.

-

Drug Development: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Trifluoronitrobenzene isomers serve as versatile scaffolds for the synthesis of complex fluorinated molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

-

Materials Science: The high polarity and thermal stability of fluorinated and nitrated aromatic compounds make them suitable for applications in high-performance polymers, liquid crystals, and energetic materials. The specific substitution pattern of the isomers allows for the fine-tuning of the material's properties.

Conclusion

This guide has provided a comprehensive overview of the theoretical and experimental aspects of trifluoronitrobenzene isomers. The presented computational data offers a basis for comparing the intrinsic properties of the six isomers, while the detailed synthesis protocols provide practical guidance for their preparation. The discussion on reactivity, centered on the nucleophilic aromatic substitution mechanism, highlights the chemical behavior that underpins their utility as synthetic intermediates. For researchers in drug discovery and materials science, a thorough understanding of these fundamental principles is essential for harnessing the full potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,3-Trifluoro-4-nitrobenzene

Reference: Synthesis of 1,2,3-Trifluoro-4-nitrobenzene from 1,3-Dichloro-2-fluorobenzene

This document provides detailed application notes and experimental protocols for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the nitration of 1,3-dichloro-2-fluorobenzene to yield 2,4-dichloro-3-fluoronitrobenzene, followed by a nucleophilic aromatic substitution (halogen exchange) reaction to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1 | Nitration | 1,3-Dichloro-2-fluorobenzene | Nitric Acid, Sulfuric Acid | None | 20 - 25 | 2.5 | 2,4-Dichloro-3-fluoronitrobenzene | 85.5 | >95 |

| 2 | Fluorination | 2,4-Dichloro-3-fluoronitrobenzene | Potassium Fluoride (KF) | Sulfolane | 180 | 6 - 8 | This compound | 78 | 99 |

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-3-fluoronitrobenzene (Nitration)

This protocol details the nitration of 1,3-dichloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

1,3-Dichloro-2-fluorobenzene (1 equivalent)

-

Concentrated Nitric Acid (99%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Sodium bicarbonate solution (5%)

-

Water

-

Round-bottom flask

-

Stirring plate and stir bar

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-dichloro-2-fluorobenzene.

-

Place the flask in an ice bath to maintain a low temperature.

-

Slowly add concentrated sulfuric acid to the flask with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of 1,3-dichloro-2-fluorobenzene and sulfuric acid. The temperature of the reaction mixture should be maintained between 20-25°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2.5 hours to ensure the reaction goes to completion.[1]

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize and remove any remaining acid.

-

Finally, wash the organic layer with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2,4-dichloro-3-fluoronitrobenzene. The expected yield is approximately 85.5%.[1]

Step 2: Synthesis of this compound (Fluorination)

This protocol describes the conversion of 2,4-dichloro-3-fluoronitrobenzene to this compound via a halogen exchange reaction using potassium fluoride.

Materials:

-

2,4-Dichloro-3-fluoronitrobenzene (1 equivalent)

-

Anhydrous Potassium Fluoride (KF)

-

Sulfolane

-

Tetramethylammonium chloride (phase-transfer catalyst)

-

Three-necked flask

-

Condenser

-

Thermometer

-

Heating mantle with stirring

-

Vacuum distillation apparatus

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the 2,4-dichloro-3-fluoronitrobenzene obtained from Step 1, anhydrous potassium fluoride, tetramethylammonium chloride, and sulfolane.

-

Heat the mixture to 180°C with vigorous stirring.[2]

-

Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).[2]

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove solid potassium salts.

-

The filtrate is then subjected to vacuum distillation to first remove the high-boiling sulfolane solvent.

-

Further fractional distillation of the residue under vacuum will yield the desired product, this compound, which is a pale yellow liquid. The fraction collected at 90-93°C is the target compound.[2] The expected yield is approximately 78% with a purity of 99% as determined by HPLC.[2]

Mandatory Visualization

The following diagram illustrates the synthetic workflow from the starting material to the final product.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Trifluoro-4-nitrobenzene via Fluorination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-Trifluoro-4-nitrobenzene, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The primary method detailed is a two-step process involving the nitration of a dichlorofluorobenzene precursor followed by a catalyzed halogen exchange fluorination. An alternative single-step fluorination from a trichloronitrobenzene precursor is also described.

Overview of Synthetic Approaches

The preparation of this compound typically involves the introduction of fluorine atoms onto a nitroaromatic ring through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack by a fluoride source, such as potassium fluoride (KF). The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst and a high-boiling point polar aprotic solvent.

Two common starting materials for this synthesis are 2,6-dichlorofluorobenzene and 2,3,4-trichloronitrobenzene. The former requires an initial nitration step to introduce the nitro group, followed by fluorination. The latter can be directly fluorinated to the desired product.

Experimental Data Summary

The following table summarizes the key quantitative data from the described synthetic protocols.

| Parameter | Method 1: Nitration of 2,6-Dichlorofluorobenzene & Fluorination | Method 2: Fluorination of 2,3,4-Trichloronitrobenzene |

| Starting Material | 2,6-Dichlorofluorobenzene | 2,3,4-Trichloronitrobenzene |

| Key Reagents | Sulfuric acid, Nitric acid, Potassium fluoride, Phase-transfer catalyst | Potassium fluoride (KF), Tetrabutylammonium bromide (TBAB), Dimethyl sulfoxide (DMSO) |

| Reaction Time | Nitration: 2-4 hours; Fluorination: 5-7 hours | 10 hours (initial), 2 hours (second stage) |

| Reaction Temperature | Nitration: 50-70°C; Fluorination: 170-190°C | 180°C (initial), 120°C (second stage) |

| Yield | High (exact percentage not specified in cited documents) | 99.7%[1][2] |

| Purity | Not specified | >99% (as monitored by GC)[1][2] |

Experimental Protocols

Method 1: Two-Step Synthesis from 2,6-Dichlorofluorobenzene

This method involves the nitration of 2,6-dichlorofluorobenzene to form a dichlorofluoronitrobenzene mixture, which is then subjected to fluorination.

Step 1: Nitration of 2,6-Dichlorofluorobenzene [3]

-

To a 250 mL three-necked flask, add 33 g (0.2 mol) of 2,6-dichlorofluorobenzene.

-

Under stirring, slowly add 40 g of concentrated sulfuric acid.

-

Heat the mixture to 60°C.

-

Slowly add a nitrating mixture of 38 g of concentrated nitric acid (99%) and sulfuric acid (1:1 molar ratio). Maintain the reaction temperature at approximately 60°C.

-

Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction mixture contains a mixture of dichlorofluoronitrobenzene isomers. This mixture is used directly in the next step without further purification.

Step 2: Fluorination of Dichlorofluoronitrobenzene Mixture [3]

-

The dichlorofluoronitrobenzene mixture from Step 1 is combined with potassium fluoride and a phase-transfer catalyst.

-

The reaction temperature is maintained between 170-190°C for 5-7 hours.

-

After the reaction is complete, the mixture is worked up to isolate the this compound.

Method 2: Single-Step Fluorination of 2,3,4-Trichloronitrobenzene[1][2]

This protocol describes a direct, high-yield synthesis from 2,3,4-trichloronitrobenzene.

-

To an anhydrous reaction flask equipped with a stirrer, add 240 g of dimethyl sulfoxide (DMSO) and 120 g of 2,3,4-trichloronitrobenzene.

-

Heat the mixture to 75-80°C under reduced pressure with continuous stirring for 2 hours to dehydrate the system.

-

Add 76.8 g of potassium fluoride (KF) and 12 g of tetrabutylammonium bromide (TBAB) to the reaction mixture.

-

Continue to dehydrate under reduced pressure at 75-80°C for an additional 2 hours, or until no more water distills from the reaction.

-

Slowly increase the temperature to 180°C to initiate the fluorination reaction.

-

Monitor the reaction by gas chromatography (GC). The reaction is considered complete when the concentration of the intermediate products (2-fluoro-3,4-dichloronitrobenzene and 2,3-dichloro-4-fluoronitrobenzene) drops below 0.2%, which typically takes about 10 hours.[1][2]

-

Cool the reaction mixture to 70-75°C and filter.

-

The filtrate is subjected to vacuum distillation to be reintroduced into the reaction vessel.

-

To the purified intermediates, add 46 g of KF and 12 g of tetrabutylammonium fluoride (TBAF) and dehydrate at 75-80°C for 2 hours under reduced pressure.[1][2]

-

Set the reaction temperature to 120°C and apply ultrasonic power at 20 kHz. The reaction should be complete in 2 hours as monitored by GC.[1][2]

-

Cool the mixture to 70-75°C, filter, and distill the filtrate to separate the DMSO from the final product, this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the single-step fluorination of 2,3,4-trichloronitrobenzene.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1,2,3-Trifluoro-4-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,3-trifluoro-4-nitrobenzene as a versatile building block in organic synthesis. Its unique electronic properties make it a valuable precursor for the synthesis of a wide range of functionalized aromatic compounds, particularly in the development of pharmaceuticals and advanced materials.

Introduction: The Synthetic Utility of this compound